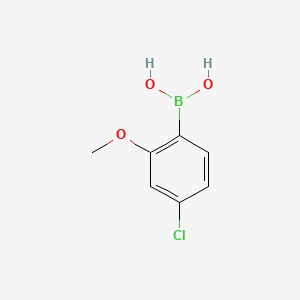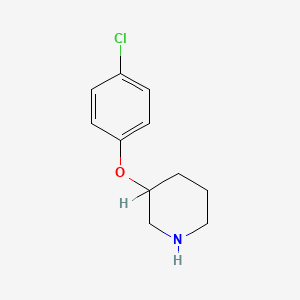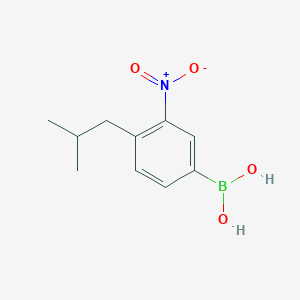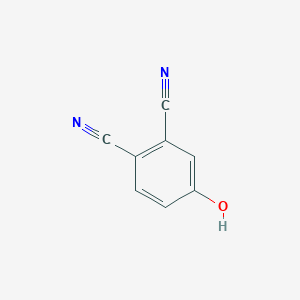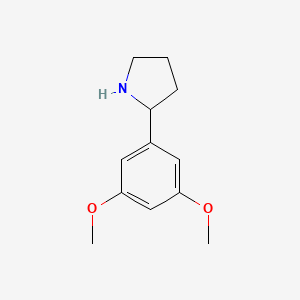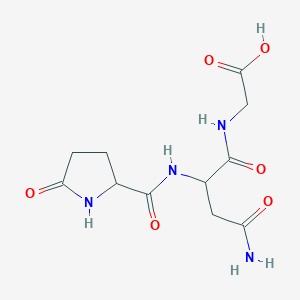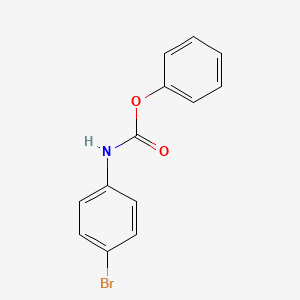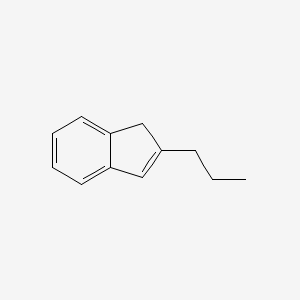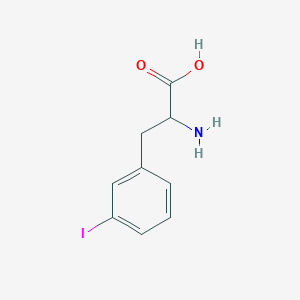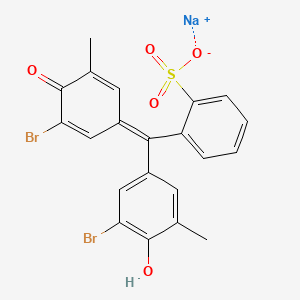
Bromocrésol pourpre, sel de sodium
Vue d'ensemble
Description
Bromocresol Purple sodium salt is a pH indicator belonging to the family of triphenylmethane dyes. It is widely used in various scientific fields due to its ability to change color based on the pH of the solution. The compound is known for its transition from yellow at low pH (below 5.2) to purple at higher pH (above 6.8) .
Applications De Recherche Scientifique
Bromocresol Purple sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Bromocresol Purple sodium salt primarily targets acid-producing bacteria and yeast cells with plasma membrane damage . It is used to isolate these bacteria from various sources and to detect damaged yeast cells .
Mode of Action
The mode of action of Bromocresol Purple sodium salt is based on its pH indicator properties . It changes color from yellow (at low pH 5.2) to violet (above pH 6.8) . This color shift results from the protonation and deprotonation of the dye molecules, altering their light absorption properties .
Biochemical Pathways
Bromocresol Purple sodium salt affects the biochemical pathways related to pH regulation. In near-neutral or alkaline solution, the chemical has a sulfonate structure that gives the solution a purple color . As the pH decreases, it converts to a sultone (cyclic sulfonic ester) that colors the solution yellow . This change is used as an indicator of bacterial growth in some microbiology tests .
Pharmacokinetics
It is known that the monosodium salt of the dye is 8% soluble in water and 2% in ethanol . This solubility suggests that the compound may be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of Bromocresol Purple sodium salt’s action is the detection of acid-producing bacteria and damaged yeast cells .
Action Environment
The action of Bromocresol Purple sodium salt is influenced by environmental factors such as pH and solvent composition . The color change property of the compound is affected by the level of acidity in the environment . Moreover, the acidity constants of Bromocresol Purple sodium salt are found to be dependent on the ratio of ethanol in the solution .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, Bromocresol Purple Sodium Salt is used to measure the pH of solutions, providing insights into the chemical environment of experiments . It interacts with various biomolecules, particularly enzymes and proteins involved in pH regulation .
Cellular Effects
Bromocresol Purple Sodium Salt can be used to detect yeast cells with plasma membrane damage, indicating its influence on cell function . It may impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cellular context .
Molecular Mechanism
At the molecular level, Bromocresol Purple Sodium Salt exerts its effects through its interactions with biomolecules. It can bind to certain proteins and enzymes, potentially influencing their activity .
Temporal Effects in Laboratory Settings
Over time, the effects of Bromocresol Purple Sodium Salt may change. Its stability and degradation in laboratory settings have been observed, with potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Bromocresol Purple Sodium Salt can vary with different dosages in animal models .
Metabolic Pathways
Bromocresol Purple Sodium Salt may be involved in various metabolic pathways. It could interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromocresol Purple sodium salt is synthesized through the bromination of o-cresolsulfonphthalein. The process involves the reaction of o-cresolsulfonphthalein with bromine in the presence of a suitable solvent, typically acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the compound .
Industrial Production Methods: In industrial settings, the production of Bromocresol Purple sodium salt involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Bromocresol Purple sodium salt primarily undergoes acid-base reactions due to its role as a pH indicator. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The compound is used in aqueous solutions where it exhibits its pH-dependent color change. Common reagents include acids and bases, which alter the pH of the solution and, consequently, the color of the indicator .
Major Products: The major product of the reaction involving Bromocresol Purple sodium salt is the color change itself, which is utilized in various analytical and diagnostic applications .
Comparaison Avec Des Composés Similaires
Bromocresol Green: Another pH indicator with a color change from yellow to blue over a pH range of 3.8 to 5.4.
Bromothymol Blue: A pH indicator that changes from yellow to blue over a pH range of 6.0 to 7.6.
Cresol Red: A pH indicator with a color change from yellow to red over a pH range of 7.2 to 8.8.
Uniqueness: Bromocresol Purple sodium salt is unique due to its specific pH range and color transition, making it particularly useful for applications requiring precise pH measurements in the range of 5.2 to 6.8. Its ability to act as a fluorescent stain for yeast cells also sets it apart from other pH indicators .
Propriétés
IUPAC Name |
sodium;2-[(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S.Na/c1-11-7-13(9-16(22)20(11)24)19(14-8-12(2)21(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28;/h3-10,24H,1-2H3,(H,26,27,28);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJYIXUWNOWBD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C(=C2C=C(C(=O)C(=C2)Br)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Br2NaO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Bromocresol Purple sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
62625-30-3 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium α-(3-bromo-5-methyl-4-oxo-2,5-cyclohexadienylidene)-α-(3-bromo-5-methyl-4-hydroxyphenyl)toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bromocresol Purple sodium salt in organic solar cells, and how does it impact their efficiency?
A1: Bromocresol Purple sodium salt acts as a cathode modification layer in organic solar cells. The research [] demonstrates that incorporating a thin layer (35Å) of Bromocresol Purple sodium salt between the C60 layer and the silver (Ag) electrode in an organic solar cell with a structure of ITO/CuPc(200Å)/C60(400Å)/Bromocresol Purple sodium salt (35Å)/Ag(1000Å) led to a significant improvement in power conversion efficiency (PCE). The PCE achieved with Bromocresol Purple sodium salt as the cathode modification layer was 0.967%, significantly higher than the 0.587% efficiency observed when using Alq3 []. This enhancement is attributed to improved energy level alignment between the active layer and the cathode, facilitating more efficient electron extraction and transport.
Q2: Were other materials investigated as cathode modification layers, and how did their performance compare to Bromocresol Purple sodium salt?
A2: Yes, the research [] investigated two other materials as cathode modification layers: Alq3 (8-Hydroxyquinoline aluminum salt) and Bphen (4'7-diphyenyl-1,10-phenanthroline). While both materials showed some improvement in PCE compared to a device without a cathode modification layer, neither performed as well as Bromocresol Purple sodium salt. The device with Alq3 achieved a PCE of 0.587%, and the device with Bphen reached 0.742%, both lower than the 0.967% achieved with Bromocresol Purple sodium salt []. This difference in performance highlights the importance of energy level matching between the cathode modification layer and other components in the device for optimal organic solar cell performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



